6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid
Overview
Description
6-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid is a synthetic organic compound that belongs to the class of fused pyrimidine derivatives. These compounds are known for their diverse biological activities, particularly in medicinal chemistry. The structure of 6-(1benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid includes a benzofuro-pyrimidine core, which is a fused ring system combining benzofuran and pyrimidine moieties, linked to a hexanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuro[3,2-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The amino group is then introduced via nucleophilic substitution reactions. Finally, the hexanoic acid chain is attached through amide bond formation, often using coupling reagents like carbodiimides.
Industrial Production Methods
Industrial production of 6-(1benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid may involve optimized versions of the laboratory synthesis methods. Large-scale production requires efficient and cost-effective processes, which may include continuous flow chemistry and the use of automated reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and benzofuro-pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
6-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(1benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid involves its interaction with specific molecular targets, such as protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt abnormal cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrido[2,3-d]pyrimidine derivatives
- Quinazoline derivatives
- Furo[2,3-d]pyrimidine derivatives
Uniqueness
6-(1Benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid is unique due to its specific fused ring structure and the presence of a hexanoic acid chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
6-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-13(21)8-2-1-5-9-17-16-15-14(18-10-19-16)11-6-3-4-7-12(11)22-15/h3-4,6-7,10H,1-2,5,8-9H2,(H,20,21)(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQALBOOLROEYCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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